2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole
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Description
Molecular Structure Analysis
The molecular formula of MTMT is C11H16N2S. It consists of a thiazole ring with a piperidine moiety attached to it. The thiazole ring is a five-membered ring containing both nitrogen and sulfur atoms.Scientific Research Applications
Antioxidant Activity
Thiazolo [4,5-b]pyridines, including our compound of interest, have been identified as potent antioxidants . Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. By scavenging free radicals, these compounds contribute to overall health and well-being.
Antimicrobial Properties
Research has shown that thiazolo [4,5-b]pyridines possess antimicrobial activity . These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Their potential as antimicrobial agents makes them valuable candidates for drug development and combating infections.
Herbicidal Activity
Thiazolo [4,5-b]pyridines have also demonstrated herbicidal properties . Researchers have explored their use in controlling unwanted plant growth. Understanding their mechanisms of action could lead to the development of eco-friendly herbicides.
Anti-inflammatory Effects
Inflammation is a key factor in various diseases. Thiazolo [4,5-b]pyridines, including our compound, exhibit anti-inflammatory effects . Investigating their interactions with inflammatory pathways may yield novel therapeutic strategies.
Antifungal Potential
Fungal infections pose significant challenges in medicine. Some thiazolo [4,5-b]pyridines have been found to have antifungal activity . These compounds could serve as promising leads for developing new antifungal drugs.
Antitumor Properties
Perhaps most intriguingly, thiazolo [4,5-b]pyridines have been investigated for their antitumor activity . These compounds show promise in inhibiting cancer cell growth. Further studies are needed to unravel their precise mechanisms and potential clinical applications.
properties
IUPAC Name |
2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPSKOTXHLGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole |
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